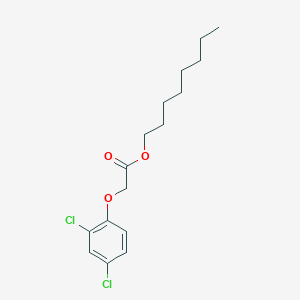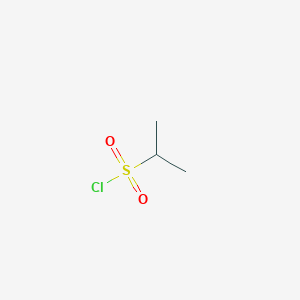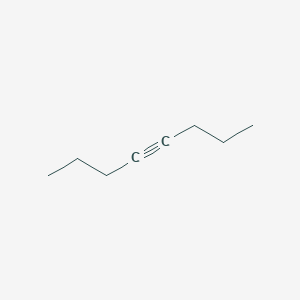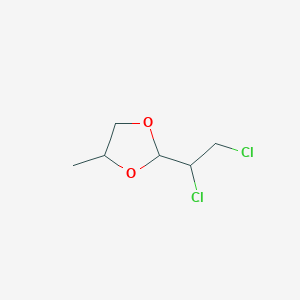
Octyl (2,4-dichlorophenoxy)acetate
説明
Octyl (2,4-dichlorophenoxy)acetate, also known as 2,4-D-octyl, is a derivative of 2,4-D . It has the molecular formula C16H22Cl2O3 . This substance is primarily used as a herbicide .
Synthesis Analysis
While specific synthesis methods for Octyl (2,4-dichlorophenoxy)acetate were not found in the search results, a related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), has been studied. A method involving salt-assisted liquid-liquid extraction coupled with high-performance liquid chromatography (HPLC) was developed for the determination of 2,4-D in water and edible seeds samples .Molecular Structure Analysis
The molecular structure of Octyl (2,4-dichlorophenoxy)acetate consists of 16 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . The InChIKey for this compound is JWEDKKSQRXHXJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Octyl (2,4-dichlorophenoxy)acetate has a molecular weight of 333.250 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Herbicide and Plant Growth Regulation
Octyl (2,4-dichlorophenoxy)acetate, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), has been studied for its applications as a herbicide and plant growth regulator. Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion, similar to Octyl (2,4-dichlorophenoxy)acetate, have demonstrated higher biological activity than current herbicides like 2,4-D salt and plant growth regulators like CCC (Pernak et al., 2013).
Environmental Impact and Toxicity
Studies have investigated the environmental impact and toxicity of 2,4-D compounds. For example, research on the acute toxicity of (2,4-dichlorophenoxy)acetic acid on crayfish indicated high toxicity to non-target organisms in the ecosystem (Benli et al., 2007). Furthermore, cytogenetic effects of short- and long-term exposure to chick embryos treated with 2,4-D were studied, revealing its genotoxic activity (Arias, 2007).
Sorption and Environmental Fate
Research has been conducted on the sorption behavior of aromatic acids like 2,4-D, providing insights into environmental fate and interaction with various sorbents (Sigmund et al., 2016). Additionally, studies on the persistence and mobility of 2,4-D in unsaturated soil zones under specific crops have been undertaken to understand its behavior in agricultural settings (Gupta et al., 2012).
Analytical and Detection Methods
There have been advancements in analytical methods for detecting 2,4-D, such as the development of an electrochemical sensor using molecularly imprinted polypyrrole membranes for the determination of 2,4-D in environmental samples (Xie et al., 2010).
Controlled Release and Formulations
Studies on controlled release formulations of 2,4-D using various nanocarriers have shown potential for reducing environmental impact and improving efficiency (Cao et al., 2017).
Biodegradation and Environmental Remediation
Research on the aerobic biodegradation of 2,4-D by mixed cultures has provided insights into the microbial breakdown and potential remediation strategies for environmental contamination (Carboneras et al., 2017).
Safety And Hazards
While specific safety data for Octyl (2,4-dichlorophenoxy)acetate was not found, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, not breathing in mists/vapors/spray, keeping away from open flames and hot surfaces, and storing in a dry, cool, well-ventilated place .
特性
IUPAC Name |
octyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2O3/c1-2-3-4-5-6-7-10-20-16(19)12-21-15-9-8-13(17)11-14(15)18/h8-9,11H,2-7,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEDKKSQRXHXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172877 | |
| Record name | 2,4-D-octyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl (2,4-dichlorophenoxy)acetate | |
CAS RN |
1928-44-5 | |
| Record name | 2,4-D octyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D-octyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-D Octyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-D-octyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl (2,4-dichlorophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-D-OCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC48Z1B15S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















